N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2S2/c1-19-14(21)13-11(6-7-22-13)18-15(19)23-8-12(20)17-10-4-2-9(16)3-5-10/h2-5H,6-8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEMEIVFICIFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amine precursor under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.
Attachment of the Sulfanylacetamide Moiety: The final step involves the coupling of the thienopyrimidine core with a sulfanylacetamide derivative, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical properties of the target compound with structurally related analogs:
Key Observations:
- Substituent Effects : The 4-fluorophenyl group in the target compound and Compound 267/266 enhances electronic interactions compared to bulkier groups like trifluoromethoxy (Compound ) or benzothiazolyl (Compound ).
- Molecular Weight : The target compound has a lower molecular weight (~365 g/mol) compared to derivatives with extended aromatic systems (e.g., 632.75 g/mol for Compound 267), which may improve bioavailability.
- Synthetic Yields : Compounds 266 and 267 were synthesized in 76% yield via triethylamine-mediated coupling, suggesting feasible scalability for the target compound .
Physicochemical and Pharmacokinetic Considerations
- Thermal Stability : Compound 267’s melting point (139°C) suggests robust crystallinity, likely shared by the target compound due to its methyl and fluorophenyl groups .
Biological Activity
N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound belonging to the thienopyrimidine class. This compound is characterized by its complex structure, which includes a fluorophenyl group and a thienopyrimidine moiety. The unique combination of these features suggests significant potential for various biological activities, including anti-inflammatory and anticancer properties.
Chemical Formula and Structure
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H17FN4O2S |
| Molecular Weight | 408.5 g/mol |
The compound's structure facilitates various chemical interactions that are crucial for its biological activity.
Research indicates that compounds in the thienopyrimidine class exhibit diverse biological effects. The presence of the fluorine atom in this compound enhances its reactivity and may improve binding affinity to biological targets.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.
- Antioxidant Activity: It may exhibit antioxidant properties that protect cells from oxidative stress.
- Cell Cycle Regulation: Potential modulation of cell cycle proteins could lead to apoptosis in cancer cells.
In Vitro Studies
In vitro studies have shown that related compounds with similar structures can inhibit cholinesterases (AChE and BChE) and exhibit antioxidant potential. For instance, studies demonstrated that certain derivatives with fluorinated groups significantly inhibited AChE with IC50 values ranging from 10.4 μM to 19.2 μM .
Case Studies
- Antitumor Activity:
- Inflammation Models:
- In an experimental model of inflammation, compounds similar to this compound demonstrated reduced levels of pro-inflammatory cytokines when administered to animal models.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
